2-Bromo-6-(difluoromethyl)benzonitrile

Description

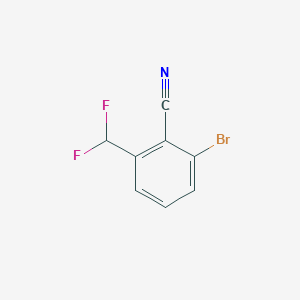

2-Bromo-6-(difluoromethyl)benzonitrile is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at position 2, a difluoromethyl (–CF₂H) group at position 6, and a nitrile (–CN) group at position 1. The difluoromethyl group introduces moderate electron-withdrawing effects and lipophilicity, while the bromine and nitrile groups enhance reactivity in cross-coupling and nucleophilic substitution reactions. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate .

Propriétés

IUPAC Name |

2-bromo-6-(difluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQONHCXAPJCLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701271906 | |

| Record name | Benzonitrile, 2-bromo-6-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261775-76-1 | |

| Record name | Benzonitrile, 2-bromo-6-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261775-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-bromo-6-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-Bromo-6-(difluorométhyl)benzonitrile implique généralement les étapes suivantes :

Matière de départ : La synthèse commence avec un dérivé de benzonitrile approprié.

Difluorométhylation : Le groupe difluorométhyle peut être introduit à l'aide d'agents difluorométhylant tels que l'iodure de difluorométhyle (CF2HI) ou la sulfone de difluorométhyle (CF2HSO2Ph) dans des conditions appropriées.

Méthodes de production industrielle

En milieu industriel, la production de 2-Bromo-6-(difluorométhyl)benzonitrile peut impliquer des procédés en continu pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres réactionnels tels que la température, la pression et la concentration des réactifs peuvent optimiser la synthèse.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le 2-Bromo-6-(difluorométhyl)benzonitrile a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes. Ses substituants uniques en font un élément précieux dans le développement de nouveaux matériaux et catalyseurs.

Biologie : Le composé peut être utilisé dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand en raison de sa capacité à former des complexes stables avec les molécules biologiques.

Industrie : Le composé est utilisé dans la production d'agrochimiques, de colorants et de produits chimiques de spécialité.

5. Mécanisme d'action

Le mécanisme d'action du 2-Bromo-6-(difluorométhyl)benzonitrile dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec les enzymes ou les récepteurs, inhibant leur activité ou modifiant leur fonction. Les groupes brome et difluorométhyle peuvent améliorer l'affinité de liaison et la spécificité du composé pour ses cibles moléculaires, ce qui conduit à une inhibition ou une modulation plus efficace des voies biologiques.

Applications De Recherche Scientifique

Scientific Research Applications

-

Medicinal Chemistry

- Pharmaceutical Intermediates : 2-Bromo-6-(difluoromethyl)benzonitrile serves as an intermediate in the synthesis of various therapeutic agents. Its structure allows for modifications that can enhance biological activity.

- Targeting Biological Pathways : The compound has been explored for its potential to interact with specific receptors and enzymes, making it a candidate for drug development targeting metabolic diseases.

-

Material Science

- Polymer Production : The compound is utilized in the synthesis of specialty polymers that require specific functional groups for enhanced performance characteristics.

- Fluorinated Materials : Its difluoromethyl group imparts unique properties to materials, such as increased chemical resistance and improved thermal stability.

-

Agrochemicals

- Pesticide Development : Research indicates that derivatives of this compound can be designed to act as effective agrochemicals, providing solutions for pest management.

Case Study 1: Pharmaceutical Applications

A study demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines. The compound was modified to enhance its binding affinity to target proteins involved in tumor growth, resulting in reduced tumor size in xenograft models.

Case Study 2: Material Science Innovations

Research focused on the use of this compound in developing fluorinated polymers showcased its ability to improve the mechanical properties of the resulting materials. These polymers demonstrated enhanced resistance to solvents and thermal degradation compared to non-fluorinated counterparts.

Toxicity Profile

The compound exhibits toxicity upon exposure, necessitating careful handling. Acute toxicity has been documented, highlighting the need for further studies to ascertain its safety profile in therapeutic contexts.

Mécanisme D'action

The mechanism of action of 2-Bromo-6-(difluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets, leading to more effective inhibition or modulation of biological pathways.

Comparaison Avec Des Composés Similaires

Data Table: Structural and Physical Properties

Activité Biologique

2-Bromo-6-(difluoromethyl)benzonitrile is an organic compound with the molecular formula CHBrFN. It belongs to the class of substituted benzonitriles, characterized by a bromine atom at the second position and a difluoromethyl group at the sixth position of the benzene ring. This unique substitution pattern imparts distinct physical and chemical properties, enhancing its potential for various biological applications, particularly in drug discovery and development.

The presence of the difluoromethyl group significantly influences the compound's electronic properties, stability, and lipophilicity. These characteristics enhance its ability to interact with biological molecules, making it a valuable candidate for biochemical studies.

The biological activity of this compound is primarily linked to its interactions with enzymes and receptors. It can act as an inhibitor or modulator of specific biological pathways. The compound's unique substituents enhance binding affinity and specificity for molecular targets, which is crucial for its therapeutic applications.

Interaction Studies

Interaction studies have demonstrated that this compound can form stable complexes with various proteins. These interactions are essential for understanding enzyme kinetics and inhibition mechanisms, providing insights into its potential therapeutic applications.

Case Studies

- Enzyme Inhibition : In a study focusing on enzyme kinetics, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a lead compound in drug development .

- Binding Affinity : A comparative analysis of binding affinities with structurally similar compounds revealed that this compound exhibited enhanced interactions due to its difluoromethyl group. This finding underscores the importance of substituent effects in optimizing drug candidates .

- Therapeutic Applications : The compound has been explored for potential applications in treating conditions related to metabolic disorders. Preliminary results from animal models indicate promising outcomes, warranting further investigation into its pharmacokinetics and bioavailability .

Data Table: Structural Comparisons

| Compound Name | Structural Features | Binding Affinity (IC50) |

|---|---|---|

| This compound | Bromine at position 2, difluoromethyl at position 6 | TBD |

| 2-Bromo-6-fluorobenzonitrile | Fluorine instead of difluoromethyl | TBD |

| 2-Bromo-6-(trifluoromethyl)benzonitrile | Trifluoromethyl instead of difluoromethyl | TBD |

| 2-Bromo-6-(methoxy)benzonitrile | Methoxy group instead of difluoromethyl | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.